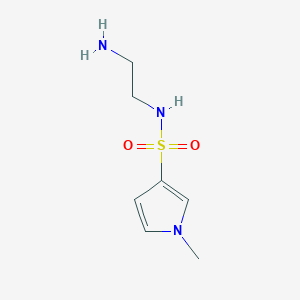

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Description

BenchChem offers high-quality N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVOZEKJCXQWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

This guide provides a comprehensive, technically detailed framework for the synthesis and characterization of the novel compound, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, ensuring a deep and applicable understanding of the process. The protocols described herein are designed to be self-validating, incorporating rigorous characterization to confirm the identity and purity of the target molecule.

Introduction and Strategic Rationale

Pyrrole-based sulfonamides are a class of compounds of significant interest in medicinal chemistry. The pyrrole ring serves as a versatile scaffold, and the sulfonamide group is a well-established pharmacophore known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets. The specific target molecule, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, incorporates a flexible ethylamine side chain, which can be crucial for establishing key interactions within a protein's binding pocket, potentially modulating the activity of enzymes like kinases or influencing receptor binding.

The synthetic strategy outlined in this guide is a two-step process designed for efficiency and high purity of the final product. It involves the initial reaction of a key intermediate, 1-methyl-1H-pyrrole-3-sulfonyl chloride, with a mono-protected diamine, followed by a straightforward deprotection step. This approach is strategically chosen to prevent common side reactions such as dimerization or polymerization that can occur when working with unprotected diamines.

Synthetic Workflow and Experimental Protocols

The synthesis is logically divided into two main stages: the formation of a Boc-protected intermediate and its subsequent deprotection to yield the final primary amine.

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a heterocyclic building block available for research purposes.[1] While direct studies elucidating its specific mechanism of action are not extensively published, its chemical structure, featuring a substituted pyrrole ring and a sulfonamide functional group, provides a strong foundation for hypothesizing its biological activities. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action and outlines the experimental workflows required to investigate these hypotheses. We will delve into the established roles of pyrrole and sulfonamide moieties in pharmacology to build a logical framework for future research into this compound.

Introduction: The Structural Clues of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

The pyrrole ring is a fundamental scaffold in numerous biologically active natural products and synthetic drugs, known for a wide range of therapeutic effects including antibacterial, antifungal, and anti-inflammatory properties.[2][3] Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial drugs that inhibit folic acid synthesis.[4] The combination of these two moieties in N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide suggests several plausible biological targets. This guide will explore three primary potential mechanisms of action: inhibition of carbonic anhydrases, disruption of bacterial folic acid synthesis, and modulation of other enzymatic or signaling pathways.

Potential Mechanism of Action I: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding motif found in many potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.

Scientific Rationale

Recent studies have demonstrated that novel 3-sulfonamide pyrrol-2-one derivatives can act as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII.[5][6] Some of these compounds have also exhibited anticancer activity, particularly against cell lines where specific CA isoforms are overexpressed.[5] The sulfonamide moiety of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide could similarly interact with the zinc ion in the active site of CAs, leading to their inhibition.

Proposed Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Proposed inhibitory action on Carbonic Anhydrase.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide against various human carbonic anhydrase isoforms.

Methodology:

-

Reagents and Materials:

-

Recombinant human CA isoforms (I, II, IX, XII)

-

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

-

4-Nitrophenyl acetate (NPA) as substrate

-

HEPES buffer (pH 7.4)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the CA enzyme solution, and 20 µL of the test compound at various concentrations.

-

Incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of NPA solution.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Potential Mechanism of Action II: Antibacterial Activity via Folic Acid Synthesis Inhibition

The sulfonamide functional group is the cornerstone of sulfa drugs, a class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][7]

Scientific Rationale

Bacteria synthesize folic acid de novo using para-aminobenzoic acid (PABA) as a substrate.[7] Sulfonamides, due to their structural similarity to PABA, can competitively bind to DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleic acids, and its depletion leads to bacteriostasis.[4] The pyrrole scaffold itself has been incorporated into various compounds with antibacterial properties.[2][8][9]

Proposed Pathway: Inhibition of Bacterial Folic Acid Synthesis

Caption: Competitive inhibition of Dihydropteroate Synthase.

Experimental Validation: Antibacterial Susceptibility Testing

Objective: To assess the antibacterial activity of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains and Media:

-

Gram-positive: Staphylococcus aureus, Enterococcus faecalis

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa

-

Mueller-Hinton Broth (MHB) and Agar (MHA)

-

-

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Disk Diffusion Method (Kirby-Bauer):

-

Prepare a bacterial lawn on an MHA plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks on the surface of the agar.

-

Incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk.

-

Other Potential Mechanisms and Targets

The versatile pyrrole-sulfonamide scaffold could interact with a variety of other biological targets.

H+,K+-ATPase Inhibition

Structurally related pyrrole derivatives, such as TAK-438, have been identified as potent potassium-competitive acid blockers (P-CABs) that inhibit the gastric H+,K+-ATPase.[10][11] This suggests a potential role for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide in modulating proton pump activity.

Antiprotozoal Activity

Certain sulfonamide compounds have shown efficacy against protozoan parasites like Leishmania donovani.[12] The mechanism often involves the induction of oxidative stress and modulation of the host immune response, leading to parasite clearance.[12]

Data Summary of Related Compounds

| Compound Class | Target/Activity | Potency | Reference |

| 3-Sulfonamide pyrrol-2-ones | Carbonic Anhydrase Inhibition | Varies by isoform | [5][6] |

| TAK-438 (Pyrrole derivative) | H+,K+-ATPase Inhibition | IC50 = 0.019 µM | [11] |

| General Sulfonamides | Dihydropteroate Synthase Inhibition | Bacteriostatic | [4][7] |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Antileishmanial | IC50 = 38.5 µg/mL (promastigotes) | [12] |

Conclusion and Future Directions

While the precise mechanism of action for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide remains to be elucidated, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor or an antibacterial agent targeting folic acid synthesis. The experimental protocols outlined in this guide provide a clear roadmap for investigating these hypotheses. Further studies, including target-based screening against a wider range of enzymes and receptors, as well as cell-based assays to evaluate cytotoxicity and broader biological effects, are warranted to fully characterize the pharmacological profile of this compound. The synthesis of analogs could also provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity for a specific target.

References

- Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society.

- Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.

- Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. PubMed.

- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.

- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- n-(2-Aminoethyl)-1-methyl-1h-pyrrole-3-sulfonamide. Moldb.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.

- Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central.

- Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. ACS Publications.

- Mechanisms of Antibacterial Drugs. Lumen Learning.

- Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed.

- Antibacterial activity of new silatrane pyrrole-2-carboxamide hybrids. ResearchGate.

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central.

Sources

- 1. 1096270-51-7 | n-(2-Aminoethyl)-1-methyl-1h-pyrrole-3-sulfonamide - Moldb [moldb.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide Analogs as Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide analogs, a promising class of molecules with potential applications in kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Pyrrole-Sulfonamides

The pyrrole ring is a versatile scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] When coupled with a sulfonamide moiety, the resulting pyrrole-sulfonamide core has demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] A significant area of interest for these compounds lies in their ability to act as enzyme inhibitors, particularly targeting protein kinases.[3][4]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a key component of many ATP-competitive kinase inhibitors.[5] This guide focuses on the specific class of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide analogs, exploring how systematic structural modifications influence their inhibitory activity against various kinases.

Core Molecular Scaffold and Key Interaction Points

The foundational structure of the analogs discussed herein is N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. Understanding the contribution of each component of this scaffold is crucial for rational drug design.

Synthetic Strategy: A Generalized Approach

The synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide analogs generally follows a convergent strategy, allowing for the facile introduction of diversity at key positions. A representative synthetic route is outlined below.

This multi-step synthesis offers strategic points for diversification. For instance, various substituted pyrroles can be used as starting materials, and a library of amines can be employed in the amination step to explore the impact of the side chain on biological activity.

Structure-Activity Relationship (SAR) Analysis

Based on available literature for related pyrrole-sulfonamide kinase inhibitors, a predictive SAR can be constructed for the N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide series.[3][6] The following sections detail the anticipated impact of structural modifications at different positions of the molecule.

Modifications of the Pyrrole Core

The pyrrole ring serves as a crucial anchor within the kinase active site, often participating in hydrophobic interactions and providing a rigid scaffold for the presentation of other functional groups.

| Modification on Pyrrole Ring | Predicted Effect on Activity | Rationale |

| Substitution at C2, C4, C5 | Highly dependent on the substituent and target kinase. | Small, electron-withdrawing groups may enhance potency by modulating the electronics of the pyrrole ring. Bulky substituents are likely to cause steric hindrance. |

| Replacement of N1-Methyl | Significant impact on activity and selectivity. | Removal of the methyl group introduces a hydrogen bond donor, which could form a key interaction with the kinase hinge region. Larger alkyl groups may increase lipophilicity but could also lead to steric clashes. |

| Bioisosteric Replacement | Potential for improved properties. | Replacement of the pyrrole with other five-membered heterocycles like pyrazole or thiazole could alter the geometry and electronic properties, leading to changes in activity and selectivity.[4] |

Variations of the Sulfonamide Linker

The sulfonamide group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the protein backbone or coordinating with metal ions in the active site.

| Modification | Predicted Effect on Activity | Rationale |

| Positional Isomers (e.g., 2-sulfonamide) | Likely to decrease activity. | The 3-sulfonamide substitution pattern may be optimal for orienting the side chain towards a specific pocket in the kinase active site. |

| Replacement with other linkers (e.g., amide) | May alter selectivity profile. | While amides can also act as hydrogen bond donors and acceptors, the specific geometry and electronic nature of the sulfonamide are often crucial for potent inhibition. |

Diversification of the N-(2-aminoethyl) Side Chain

The N-(2-aminoethyl) side chain extends into the solvent-exposed region of the ATP-binding pocket and is a prime target for modification to enhance potency, selectivity, and pharmacokinetic properties.

| Modification | Predicted Effect on Activity | Rationale |

| Alkylation of the terminal amine | Variable, can improve potency and cell permeability. | Mono- or di-alkylation can increase lipophilicity. The nature of the alkyl group (e.g., size, presence of functional groups) will determine the impact on activity. |

| Extension or shortening of the ethyl linker | Likely to impact potency. | The two-carbon linker may provide the optimal distance to reach a specific sub-pocket. Altering this length could disrupt favorable interactions. |

| Incorporation of cyclic structures (e.g., piperazine, morpholine) | Can enhance potency and improve physicochemical properties. | Cyclic amines can introduce conformational rigidity and provide additional points for interaction. The choice of heterocycle can influence solubility and metabolic stability. |

| Introduction of aromatic or heteroaromatic rings | Potential for significant potency gains. | Aromatic rings can engage in pi-stacking or hydrophobic interactions with residues in the active site, leading to a substantial increase in binding affinity. |

Probable Biological Target and Signaling Pathway

Given the structural similarities to known kinase inhibitors, it is hypothesized that N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide analogs target members of the tyrosine kinase or serine/threonine kinase families. A plausible target is a member of the Src family of kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase), which are crucial in T-cell signaling.[3]

Inhibition of Lck would block the downstream signaling cascade, preventing T-cell activation and proliferation. This makes these compounds attractive candidates for the treatment of autoimmune diseases and certain types of leukemia.

Experimental Protocols

To validate the SAR and determine the inhibitory potential of these analogs, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., Lck)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (at a concentration close to the Kₘ for the specific kinase)

-

Substrate (e.g., a specific peptide for the kinase)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of a relevant cell line, providing an indication of their cell permeability and on-target effects in a biological context.

Protocol:

-

Reagents and Materials:

-

T-cell leukemia cell line (e.g., Jurkat cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed Jurkat cells into a 96-well plate at a density of 10,000 cells per well.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell proliferation reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Conclusion and Future Directions

The N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide suggests that modifications to the N-(2-aminoethyl) side chain are likely to be the most fruitful avenue for optimizing potency and selectivity. Future work should focus on synthesizing a diverse library of analogs with variations at this position and evaluating them in a panel of kinase assays to identify lead compounds with desirable activity profiles. Further optimization of pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy.

References

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

-

Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. (2014). PubMed. [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed. [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Royal Society of Chemistry. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

-

Full Paper Synthesis and Biological Evaluation of Substituted N-[3-(1H- Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. (n.d.). Semantic Scholar. [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). Preprints.org. [Link]

-

Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. (2022). ResearchGate. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

-

New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

-

Novel substituted pyrrole derivatives and SAR activity. (2023). ResearchGate. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). PubMed Central. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

-

A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. (2013). PubMed. [Link]

-

Overview of pharmacophore modeling and its applications. (2018). ResearchGate. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central. [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. (2006). ResearchGate. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide as a Potential Carbonic Anhydrase Inhibitor

Abstract

This technical guide outlines a comprehensive strategy for the evaluation of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide as a novel carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to numerous physiological processes; their dysfunction is implicated in a range of pathologies including glaucoma, epilepsy, and cancer, making them significant therapeutic targets. The primary sulfonamide moiety is a well-established zinc-binding group critical for potent CA inhibition. This document provides the scientific rationale for investigating the title compound, leveraging a "tail approach" where the N-methylpyrrole and aminoethyl tail components are hypothesized to modulate inhibitory activity and isoform selectivity. We present a prospective analysis including a proposed synthetic pathway, detailed protocols for in vitro enzymatic inhibition assays, and a framework for computational evaluation including molecular docking and ADME prediction. This guide is intended to serve as a foundational document for researchers seeking to explore novel heterocyclic sulfonamides in the field of carbonic anhydrase inhibitor discovery.

Introduction: The Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and various biosynthetic pathways.[2][3] In humans, 15 different CA isoforms have been identified, exhibiting varied tissue distribution and subcellular localization.[2]

The clinical significance of CAs is underscored by the therapeutic success of their inhibitors. Sulfonamide-based drugs like acetazolamide and dorzolamide are used in the treatment of glaucoma, edema, and altitude sickness.[3] Furthermore, specific CA isoforms are overexpressed in various cancers. For instance, the transmembrane isoforms CA IX and CA XII are associated with tumor hypoxia and are considered important biomarkers and targets for anticancer therapies.[2][4] The development of isoform-selective inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.

The Candidate: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

We propose the investigation of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (CAS No. 1096270-51-7) as a potential CA inhibitor.[5]

Molecular Structure:

The rationale for selecting this molecule is based on established principles of CA inhibitor design:

-

The Zinc-Binding Group (ZBG): The molecule possesses a primary sulfonamide (-SO₂NH₂) group. This is the quintessential ZBG for CA inhibitors. In its deprotonated, anionic form (-SO₂NH⁻), this group coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a key water/hydroxide molecule and thereby blocking the catalytic cycle.[6][7]

-

The Heterocyclic Scaffold: The 1-methyl-1H-pyrrole ring serves as a rigid scaffold to orient the sulfonamide group for optimal interaction with the active site. Pyrrole-based structures are common in medicinal chemistry and have been incorporated into other CA inhibitors.[2]

-

The "Tail" Moiety: The N-(2-aminoethyl) side chain represents the "tail." Variations in this part of the molecule are known to significantly influence binding affinity and isoform selectivity by forming additional interactions with amino acid residues lining the active site cavity, which differ between isoforms.[7][8][9] The primary amine in the tail could potentially form hydrogen bonds with residues at the rim of the active site.

This "design-by-analogy" approach, grounded in extensive structure-activity relationship (SAR) data from thousands of synthesized sulfonamides, provides a strong theoretical foundation for its potential efficacy.[4][10]

Figure 1: Design rationale for the candidate inhibitor.

Proposed Synthetic Pathway

While the direct synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is not extensively detailed in readily available literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles for pyrrole and sulfonamide synthesis.[11][12][13][14]

Step-by-Step Proposed Synthesis:

-

Chlorosulfonation of N-methylpyrrole: 1-methyl-1H-pyrrole is treated with chlorosulfonic acid (HSO₃Cl) at low temperature. This electrophilic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) primarily at the 3-position of the pyrrole ring, yielding 1-methyl-1H-pyrrole-3-sulfonyl chloride.

-

Boc-Protection of Ethylenediamine: Ethylenediamine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect one of the amino groups, forming N-Boc-ethylenediamine. This prevents side reactions in the subsequent step.

-

Sulfonamide Formation: The 1-methyl-1H-pyrrole-3-sulfonyl chloride is reacted with N-Boc-ethylenediamine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM). This forms the protected sulfonamide intermediate, N-(2-(tert-butoxycarbonylamino)ethyl)-1-methyl-1H-pyrrole-3-sulfonamide.

-

Deprotection: The Boc protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, as a salt which can be neutralized.

Sources

- 1. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1096270-51-7 | n-(2-Aminoethyl)-1-methyl-1h-pyrrole-3-sulfonamide - Moldb [moldb.com]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]

- 12. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

The Ascending Trajectory of Pyrrole-Based Sulfonamides in Oncology: A Technical Guide to Anticancer Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, efficacious, and selective anticancer agents is a paramount objective in medicinal chemistry. Within this landscape, the pyrrole-based sulfonamide scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new oncologic therapeutics. This technical guide provides a comprehensive overview of the anticancer properties of this promising class of compounds. We will delve into their diverse mechanisms of action, including the inhibition of key oncogenic signaling pathways, and provide detailed, field-proven protocols for their synthesis and evaluation. Furthermore, this guide will present a critical analysis of structure-activity relationships (SAR), offering insights into the rational design of next-generation pyrrole-based sulfonamide drug candidates. Quantitative data from in vitro and in vivo studies are systematically presented to facilitate a thorough understanding of their therapeutic potential.

Introduction: The Rationale for Pyrrole-Based Sulfonamides in Cancer Therapy

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. When coupled with the sulfonamide moiety (-SO₂NH₂), a well-established pharmacophore in numerous approved drugs, the resulting pyrrole-based sulfonamides exhibit a remarkable spectrum of pharmacological activities, including potent anticancer effects.

The clinical significance of the sulfonamide group in oncology is exemplified by drugs that target critical pathways in cancer progression.[1] The amalgamation of the pyrrole and sulfonamide functionalities into a single molecular entity has yielded compounds with promising activity against a range of cancer cell lines, including those of the breast, liver, and lung.[2][3] This guide will explore the scientific underpinnings of their anticancer properties, providing researchers with the necessary knowledge and tools to advance the investigation of this compelling class of molecules.

Mechanisms of Anticancer Action: Targeting Key Oncogenic Pathways

Pyrrole-based sulfonamides exert their anticancer effects through the modulation of various signaling pathways that are frequently dysregulated in cancer. This multi-targeted approach is a significant advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target agents. The primary mechanisms of action identified to date include the inhibition of Epidermal Growth Factor Receptor (EGFR), c-Src Tyrosine Kinase, and Carbonic Anhydrases (CAs).

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[4] Its aberrant activation, through mutation or overexpression, is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[3] Pyrrole-based sulfonamides have been shown to act as potent inhibitors of EGFR.[3]

By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] This inhibition ultimately leads to cell cycle arrest and apoptosis.[3]

Modulation of c-Src Tyrosine Kinase Activity

c-Src, a non-receptor tyrosine kinase, is a critical regulator of cell adhesion, migration, and invasion.[6] Its overexpression and hyperactivity are strongly associated with metastatic progression in numerous cancers.[7] Molecular docking studies have suggested that pyrrole-based sulfonamides can bind to the active site of human c-Src, thereby inhibiting its kinase activity.[8]

The inhibition of c-Src disrupts downstream signaling pathways, including the FAK/Paxillin and Ras-MAPK pathways, which are essential for the dynamic regulation of the cytoskeleton and cell motility.[2] This disruption can lead to a reduction in the invasive and metastatic potential of cancer cells.

Inhibition of Carbonic Anhydrases IX and XII

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in a variety of hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[9]

Pyrrole-based sulfonamides have been identified as potent inhibitors of CA IX and CA XII.[5] By binding to the zinc ion in the active site of these enzymes, they block their catalytic activity, leading to an increase in the extracellular pH and a decrease in the intracellular pH. This disruption of pH homeostasis can induce apoptosis and inhibit tumor cell proliferation.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful investigation of pyrrole-based sulfonamides requires robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a representative compound and for the in vitro and in vivo evaluation of anticancer activity.

Synthesis of a Representative Pyrrole-Based Sulfonamide

The following protocol describes a general method for the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.

Step 1: Synthesis of 4-amino-N-(aryl/heteroaryl)benzenesulfonamide

-

To a solution of the appropriate aniline or heteroarylamine (1.0 eq) in pyridine, add 4-acetylaminobenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Hydrolyze the acetyl group by refluxing the precipitate in a mixture of ethanol and concentrated hydrochloric acid.

-

Neutralize the solution with a saturated sodium bicarbonate solution and collect the resulting precipitate of 4-amino-N-(aryl/heteroaryl)benzenesulfonamide by filtration.

Step 2: Synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

-

A mixture of the 4-amino-N-(aryl/heteroaryl)benzenesulfonamide (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.2 eq) in glacial acetic acid is refluxed for 2-4 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final pyrrole-based sulfonamide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrrole-based sulfonamide compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.

Protocol:

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Cell Implantation: Subcutaneously inject 5x10⁶ to 1x10⁷ cancer cells (e.g., MCF-7, A549) in a volume of 100-200 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the pyrrole-based sulfonamide compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Data Presentation: Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative pyrrole-based sulfonamides against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Pyrrole-Based Sulfonamides

| Compound | MCF-7 (Breast) | HEPG2 (Liver) | A-549 (Lung) | HCT-116 (Colon) | Reference |

| Doxorubicin | 0.45 | 0.52 | 7.52 | 0.30 | [2][3] |

| Compound A | 6.46 | 7.21 | - | - | [5] |

| Compound B | 7.56 | 8.12 | - | - | [5] |

| Compound C | 4.88 | 5.02 | - | - | [2] |

| Compound D | 5.12 | 6.33 | - | - | [2] |

| Compound E | - | - | 4.55 | - | [3] |

| Compound F | 5.0 | - | 7.0 | 3.0 | [10] |

Table 2: Carbonic Anhydrase Inhibition (Kᵢ, nM) of Pyrrole-Based Sulfonamides

| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |

| Compound A | 1870 | 68.3 | 9.8 | 0.9 | [5] |

| Compound B | 1544 | 55.1 | 8.2 | 0.7 | [5] |

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The systematic modification of the pyrrole-based sulfonamide scaffold has provided valuable insights into the structural features required for potent anticancer activity.

-

The Pyrrole Moiety: The nature and position of substituents on the pyrrole ring significantly influence activity. Electron-withdrawing groups, such as cyano groups, have been shown to enhance cytotoxic effects.[2]

-

The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore, likely involved in key interactions with the target enzymes.

-

The Aryl/Heteroaryl Group: The substituent on the sulfonamide nitrogen plays a crucial role in determining both the potency and selectivity of the compound. The incorporation of different aromatic and heteroaromatic rings can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the presence of a quinolin-8-yl substituent has been associated with potent anticancer activity.[10]

A comprehensive understanding of these SAR principles is essential for the rational design of novel pyrrole-based sulfonamides with improved efficacy and drug-like properties.

Conclusion and Future Directions

Pyrrole-based sulfonamides represent a promising class of anticancer agents with diverse mechanisms of action and significant therapeutic potential. Their ability to target multiple oncogenic pathways offers a compelling strategy to overcome drug resistance and improve patient outcomes. The detailed protocols and SAR insights provided in this guide are intended to facilitate further research and development in this exciting area of oncology drug discovery.

Future efforts should focus on:

-

Lead Optimization: The rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

In-depth Mechanistic Studies: A more profound understanding of the molecular mechanisms underlying their anticancer effects, including the identification of novel cellular targets.

-

Combination Therapies: The evaluation of pyrrole-based sulfonamides in combination with other anticancer agents to explore potential synergistic effects.

-

Translational Studies: The advancement of the most promising candidates into preclinical and clinical development.

The continued investigation of pyrrole-based sulfonamides holds great promise for the discovery of next-generation cancer therapeutics that can make a meaningful impact on the lives of patients.

References

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6316-6320. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Acta Poloniae Pharmaceutica, 71(4), 603-614. [Link]

-

Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Biology of the Cell, 112(12), 383-397. [Link]

-

Ghorab, M. M., Noaman, E., Ismail, M. M. F., Heiba, H. I., Ammar, Y. A., & Sayed, M. Y. (2006). Novel antitumor and radioprotective sulfonamides containing pyrrolo [2,3-d]pyrimidines. Arzneimittel-Forschung, 56(6), 405-413. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Nissan, Y. M. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry, 86, 558-566. [Link]

-

Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. [Link]

-

Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358. [Link]

- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Agha, H. (2011). Synthesis of Some Novel Sulfonamides Containing Biologically Active Alkanoic Acid, Acetamide, Thiazole, and Pyrrole Moieties of Expected Antitumor and Radiosensitizing Activities. Archiv der Pharmazie, 344(11), 739-746.

-

Ghorab, M. M., Ragab, F. A., & El-Gazzar, M. G. (2006). Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Arzneimittel-Forschung, 56(4), 301-308. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

ResearchGate. (n.d.). Calculated IC 50 (μM) values for anti-proliferative activity of 2a and...[Link]

-

Xu, S., Dan, Q., & Fu, Z. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

-

Szałaj, N., Szymański, P., & Mojzych, M. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

-

El-Gazzar, M. G., Zahran, S. S., & El-Gazzar, M. (2025). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. Bioorganic Chemistry, 166, 109173. [Link]

-

Hou, Z., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

-

Drag, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. [Link]

-

Asati, V., & Srivastava, A. K. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Bioorganic & Medicinal Chemistry, 52, 116512. [Link]

-

Abdullah, J. H., Yahya, T. A., & AL-Ghorafi, M. A. (2020). SYNTHESIS OF SULFONAMIDES CONTAINING PYRROLE AND IMIDAZO[2,1- b][2][9]THIADIAZOLE MOIETIES AS ANTICANCER AGENTS. European Journal of Pharmaceutical and Medical Research, 7(9), 87-92. [Link]

Sources

- 1. Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel antitumor and radioprotective sulfonamides containing pyrrolo [2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: A Technical Guide to a Promising Antibacterial Scaffold

Foreword: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibacterial agents.[1] The relentless evolution of multi-drug resistant pathogens underscores the inadequacy of our current antibiotic arsenal. In this context, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is not merely an academic exercise but a critical necessity. This guide delves into the scientific rationale, synthesis, and potential antibacterial applications of a promising, yet underexplored molecule: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. By integrating established principles of medicinal chemistry with a forward-looking experimental framework, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to combating the global threat of infectious diseases.

The Scientific Rationale: Merging Two Potent Pharmacophores

The molecular architecture of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a deliberate amalgamation of two well-established pharmacophores: the pyrrole ring and the sulfonamide group. This strategic combination is predicated on the hypothesis that their individual antimicrobial properties can be synergistically enhanced.

The Pyrrole Moiety: A Versatile Heterocycle in Antibacterial Design

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a recurring motif in a plethora of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including potent antibacterial effects.[2][3] Naturally occurring pyrrole-containing antibiotics, such as pyrrolnitrin and pyoluteorin, have demonstrated significant antimicrobial activity.[4] The versatility of the pyrrole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[5] It is this chemical tractability that makes the pyrrole nucleus an attractive starting point for the design of novel antibacterial agents.[2]

The Sulfonamide Group: A Time-Tested Antibacterial Workhorse

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice and continue to be relevant today.[6][7] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth and replication. The proven efficacy and well-understood mechanism of action of sulfonamides make them a reliable component in the design of new antibacterial conjugates.

The Integrated Hypothesis: A Multi-Targeting Approach

The conjugation of the pyrrole and sulfonamide moieties in N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is envisioned to create a molecule with a dual or synergistic mechanism of action. It is plausible that the sulfonamide group will target the folic acid pathway, while the pyrrole core could interact with other bacterial targets, such as DNA, enzymes, or cellular membranes, a property observed in other pyrrole-based compounds.[2] This multi-targeting strategy could potentially lead to a broader spectrum of activity and a lower propensity for the development of resistance.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrrole-3-sulfonyl chloride (C)

-

To a stirred solution of 1-methylpyrrole (A) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid (B) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride (C).

Step 2: Synthesis of N-(2-(tert-butoxycarbonyl)aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (E)

-

Dissolve 1-methyl-1H-pyrrole-3-sulfonyl chloride (C) and N-Boc-ethylenediamine (D) in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the protected sulfonamide (E).

Step 3: Synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (G)

-

Dissolve the protected sulfonamide (E) in a solution of trifluoroacetic acid (F) in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, filter, and concentrate to yield the final product, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (G).

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

| Analytical Technique | Expected Outcome |

| ¹H NMR Spectroscopy | Confirmation of the proton chemical shifts and coupling constants consistent with the target structure. |

| ¹³C NMR Spectroscopy | Confirmation of the carbon chemical shifts corresponding to the molecular framework. |

| Mass Spectrometry (MS) | Determination of the molecular weight (203.26 g/mol ) and fragmentation pattern.[10] |

| Infrared (IR) Spectroscopy | Identification of characteristic functional group vibrations (e.g., N-H, S=O, C-N). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

In Vitro Antibacterial Activity: A Proposed Screening Cascade

A systematic evaluation of the antibacterial activity of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is crucial to determine its potential as a therapeutic agent. A tiered screening approach is recommended.

Initial Screening: Minimum Inhibitory Concentration (MIC) Determination

The initial assessment of antibacterial potency will be conducted by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Bacterial Panel:

| Gram-Positive Bacteria | Gram-Negative Bacteria |

| Staphylococcus aureus (including MRSA) | Escherichia coli |

| Streptococcus pneumoniae | Pseudomonas aeruginosa |

| Enterococcus faecalis (including VRE) | Klebsiella pneumoniae |

| Bacillus cereus | Salmonella typhimurium |

Secondary Screening: Minimum Bactericidal Concentration (MBC) and Time-Kill Assays

For promising MIC values, further characterization of the antibacterial effect is warranted.

-

Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, aliquots from the clear wells of the MIC assay will be plated on antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Time-Kill Assays: These assays provide a dynamic view of the antibacterial activity over time. Bacterial cultures will be exposed to various concentrations of the compound, and the number of viable cells will be determined at different time points.

Mechanism of Action Studies: Unraveling the Molecular Basis of Activity

Understanding how N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide exerts its antibacterial effect is paramount for its further development. A multi-pronged approach is proposed to elucidate its mechanism of action.

Folic Acid Pathway Inhibition Assay

Given the presence of the sulfonamide moiety, a primary hypothesis is the inhibition of the folic acid synthesis pathway. This can be investigated by a competitive antagonism assay with PABA. An increase in the MIC of the test compound in the presence of exogenous PABA would provide strong evidence for this mechanism.[6]

Macromolecular Synthesis Inhibition Assays

To investigate the effects on other cellular processes, assays that monitor the inhibition of DNA, RNA, protein, and cell wall synthesis can be employed. This is typically done by measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) in the presence of the test compound.

Bacterial Cytoplasmic Membrane Depolarization Assay

The potential for the compound to disrupt the bacterial cell membrane can be assessed using membrane potential-sensitive dyes, such as DiSC₃(5). A rapid increase in fluorescence upon addition of the compound would indicate membrane depolarization.

In Vivo Efficacy and Preliminary Toxicology

Promising in vitro activity must be translated into in vivo efficacy. Initial in vivo studies will focus on a murine model of bacterial infection.

Murine Sepsis Model

-

Mice will be infected with a lethal dose of a susceptible bacterial strain (e.g., Staphylococcus aureus).

-

Different doses of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide will be administered at specified time points post-infection.

-

The primary endpoint will be survival over a 7-14 day period.

-

Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver, blood).

Preliminary Toxicology

Initial toxicity assessment will be conducted in mice. A single ascending dose study will be performed to determine the maximum tolerated dose (MTD). Clinical observations, body weight changes, and gross pathology at necropsy will be recorded.

Future Directions and Conclusion

The successful execution of the proposed research plan for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide could establish it as a viable lead compound for a new class of antibacterial agents. Future work would involve structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.[1] The exploration of novel chemical entities like the one described herein is a critical component in our ongoing battle against antibiotic resistance. This technical guide provides a robust framework for the systematic evaluation of this promising molecule, from its synthesis to its potential as a life-saving therapeutic.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Research Square.

- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.

- in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed.

- Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiol

- Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central.

- Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Hindawi.

- A Technical Guide to the Biological Activity of Novel Sulfonamide Deriv

- Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. PubMed Central.

- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.

- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI.

- n-(2-Aminoethyl)-1-methyl-1h-pyrrole-3-sulfonamide. Moldb.

- Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central.

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed.

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online.

- Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.

- Narrow-Spectrum Antibacterial Agents. PubMed Central.

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu

Sources

- 1. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]

- 9. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]

- 10. 1096270-51-7 | n-(2-Aminoethyl)-1-methyl-1h-pyrrole-3-sulfonamide - Moldb [moldb.com]

Methodological & Application

Application Note & Synthesis Protocol: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step synthetic procedure but also the underlying chemical principles and experimental considerations. This application note details a two-step synthesis strategy commencing with the preparation of the key intermediate, 1-methyl-1H-pyrrole-3-sulfonyl chloride, followed by its reaction with a protected diamine and subsequent deprotection.

Introduction

Pyrrole-based sulfonamides are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The pyrrole scaffold is a common motif in many natural products and approved drugs.[1] The incorporation of a sulfonamide group can modulate the physicochemical properties of a molecule, such as its polarity and ability to act as a hydrogen bond donor and acceptor, which can be critical for target engagement. N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (CAS No. 1096270-51-7) is a bifunctional molecule possessing a reactive primary amine, making it a valuable synthon for further chemical elaboration in the development of novel therapeutic agents.[2]

Synthetic Strategy

The synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is most effectively approached via a two-step process. The first step involves the synthesis of the electrophilic precursor, 1-methyl-1H-pyrrole-3-sulfonyl chloride. The second step is the nucleophilic substitution of the sulfonyl chloride with a protected form of ethylenediamine, followed by deprotection to yield the final product. The use of a protecting group on one of the amino groups of ethylenediamine is crucial to prevent undesired side reactions, such as the formation of bis-sulfonamides. The tert-butoxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under the sulfonylation conditions and its relatively mild removal.[3][4][5]

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 1-methyl-1H-pyrrole-3-sulfonyl chloride

The synthesis of the sulfonyl chloride intermediate is a critical first step. While various methods exist for the preparation of sulfonyl chlorides, the direct reaction of 1-methyl-1H-pyrrole with chlorosulfonic acid is a common approach.[6][7]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Purity |

| 1-Methyl-1H-pyrrole | C5H7N | 81.12 | ≥98% |

| Chlorosulfonic acid | ClSO3H | 116.52 | ≥99% |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous |

| Saturated sodium bicarbonate | NaHCO3 | 84.01 | - |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into ice-water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrrole-3-sulfonyl chloride.[8] This intermediate can be used in the next step without further purification, though purification by flash chromatography may be performed if necessary.

Part 2: Synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

This part involves the reaction of the synthesized sulfonyl chloride with mono-Boc-protected ethylenediamine, followed by the removal of the Boc protecting group.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Purity |

| 1-methyl-1H-pyrrole-3-sulfonyl chloride | C5H6ClNO2S | 179.62 | Crude from Part 1 |

| N-(tert-butoxycarbonyl)ethane-1,2-diamine | C7H16N2O2 | 160.21 | ≥98% |

| Triethylamine (TEA) | C6H15N | 101.19 | ≥99% |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous |

| Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 | ≥99% |